molecular formula C12H22N2O2 B8069583 tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B8069583
M. Wt: 226.32 g/mol
InChI Key: NVINVTWMFWHTFK-ZJUUUORDSA-N
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Description

tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a chemical compound of interest in multiple scientific fields. It boasts a unique structure, making it significant in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves starting materials like pyrrolidine and tert-butyl acrylate. A catalytic hydrogenation process typically transforms the intermediate compounds, utilizing hydrogen gas and palladium on carbon (Pd/C) under mild pressure conditions.

Industrial Production Methods:

  • Industrial production methods for this compound might include continuous flow synthesis, which optimizes reaction conditions for higher yield and purity. The process emphasizes using automated systems to control reaction parameters like temperature, pressure, and time.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes several reactions, such as:

    • Oxidation: Reacts with oxidizing agents like potassium permanganate, leading to functional group transformations.

    • Reduction: Employs reducing agents such as sodium borohydride for specific transformations.

    • Substitution: Involves nucleophilic substitution reactions with various nucleophiles, altering functional groups on the molecule.

Common Reagents and Conditions Used:

  • Reagents include hydrogen gas, palladium on carbon (Pd/C), potassium permanganate, sodium borohydride, and a variety of nucleophiles. Conditions depend on the desired reaction but typically include controlled temperatures and pressures.

Major Products Formed from These Reactions:

  • Products vary, including oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

  • In organic synthesis, this compound serves as a versatile intermediate for synthesizing complex molecules.

  • In medicinal chemistry, it is used as a scaffold for developing potential drug candidates.

  • It may act as a ligand in biochemistry for studying enzyme interactions or protein-binding assays.

  • It finds usage in the material science sector for producing polymers with specific properties.

Mechanism of Action

  • The mechanism by which tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound's structure allows it to bind selectively, modulating activity or signaling pathways.

  • Molecular targets might include G-protein coupled receptors (GPCRs) or enzyme active sites, where it mimics or inhibits natural substrates.

Comparison with Similar Compounds

  • When compared to similar compounds like pyrrolidine derivatives or other carboxylates, tert-Butyl (3aR,7aS)-octahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate stands out due to its unique bicyclic structure and tert-butyl ester group.

  • Similar compounds might include pyrrolidine itself, piperidine, and other N-heterocycles. What makes this particular compound unique is its combination of rigidity and flexibility in its chemical structure, allowing for diverse applications.

Properties

IUPAC Name

tert-butyl (3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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